![molecular formula C15H17N3O B2773366 6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097900-89-3](/img/structure/B2773366.png)
6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of white crystals with a yield of 83% . The synthesis involved various reactions and the structures of synthetic derivatives were confirmed using FT-IR, 1H NMR, and 13C NMR spectra .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of a related compound, “(6-methylpyridin-3-yl)methanamine”, was confirmed using InChI code and InChI key .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a study reported the reaction of an intermediate with primary or secondary amines, which subsequently reacted with 2-aminopyridine-5-boronic pinacol ester acid by Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a related compound, “6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol”, has a molecular weight of 187.2 and a boiling point of 114-116°C .科学的研究の応用
Synthesis and Characterization
Research on similar compounds often focuses on synthesis and characterization, aiming to explore their chemical properties and potential as intermediates in the development of pharmaceuticals or materials. For example, studies on the synthesis of complex heterocyclic compounds reveal methodologies for constructing compounds with potential applications in drug development and material science. Such research might involve the development of novel synthetic pathways, stereochemical analysis, and optimization of reaction conditions to enhance yield and purity (Fleck et al., 2003; Sun et al., 2007).
Biological Activity
Several studies have investigated the biological activities of similar compounds, including their antimicrobial, antitumor, and enzyme inhibitory effects. These research efforts aim to identify new therapeutic agents by exploring the bioactivity of novel synthetic compounds. Findings from such studies might contribute to the development of new medications or therapeutic strategies (Srivani et al., 2019; Jeon et al., 2015).
Material Science Applications
Research on similar compounds extends to their applications in material science, such as the development of luminescent materials, coordination chemistry for creating novel metal complexes, and the synthesis of polymeric materials with unique properties. These studies contribute to the advancement of materials with potential applications in electronics, photonics, and nanotechnology (Tang et al., 2011; Guan et al., 2015).
将来の方向性
特性
IUPAC Name |
6-methyl-2-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-4-5-14-13(7-11)8-15(19)18(17-14)10-12-3-2-6-16-9-12/h2-3,6,8-9,11H,4-5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBXYJIEBYEMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-Oxo-2-phenylethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2773285.png)
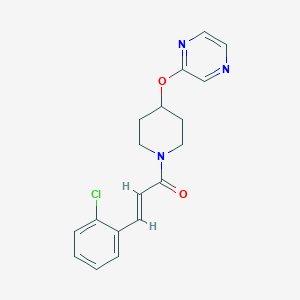
![1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B2773287.png)

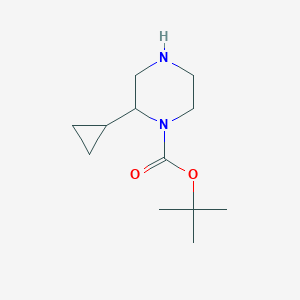
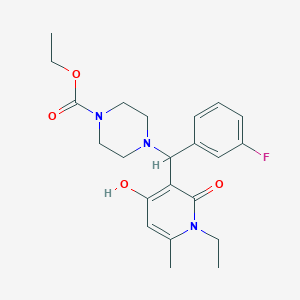
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773293.png)
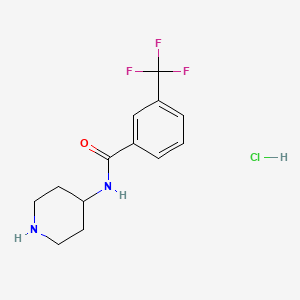
![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)
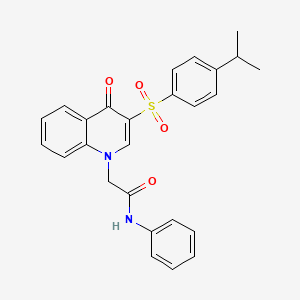

![5-Phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2773304.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)